molecular formula C8H8BrN3O B1380796 Imidazo[1,2-a]pyrimidine, 3-bromo-6-methoxy-2-methyl- CAS No. 1519606-88-2

Imidazo[1,2-a]pyrimidine, 3-bromo-6-methoxy-2-methyl-

Cat. No. B1380796
CAS RN: 1519606-88-2
M. Wt: 242.07 g/mol
InChI Key: LWJNPTHGQGJLEG-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine is a heterocyclic compound that has been receiving significant attention in the synthetic chemistry community . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc . The mechanisms for the selected reactions are also discussed to observe the formation of this heterocyclic moiety .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrimidine is complex and has been a subject of various studies . The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine has been involved in various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Scientific Research Applications

Synthesis and Derivatives

Imidazo[1,2-a]pyrimidine derivatives have been synthesized through reactions involving 2-aminopyrimidines, methyl aryl ketones, and halogens like bromine and iodine, leading to the formation of bromo-substituted 2-arylimidazo[1,2-a]pyrimidines (Kochergin et al., 2000). This process emphasizes the chemical versatility and the potential for creating various derivatives of Imidazo[1,2-a]pyrimidine.

Biological Activity and Applications

Significant research has been conducted into the biological activity of Imidazo[1,2-a]pyrimidine derivatives. For instance, some derivatives have been synthesized and tested for their antineoplastic activity, with certain compounds showing variable degrees of effectiveness against cancer cell lines (Abdel-Hafez, 2007). Additionally, some 1‐substituted Imidazo‐[1,2‐c]pyrimidine derivatives have shown CNS activity and anti-inflammatory properties (Długosz & Machoń, 1986).

Chemical Properties and Sensor Applications

Imidazo[1,2-a]pyrimidine derivatives have also been studied for their optical properties. For example, certain derivatives can act as fluorescent sensors for zinc ion, highlighting their potential in sensing applications (Rawat & Rawat, 2018).

Future Directions

Imidazo[1,2-a]pyrimidine has a wide range of applications in medicinal chemistry and is recognized as a “drug prejudice” scaffold . It is expected that future research will focus on developing new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .

properties

IUPAC Name

3-bromo-6-methoxy-2-methylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-5-7(9)12-4-6(13-2)3-10-8(12)11-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJNPTHGQGJLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=NC2=N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methoxy-2-methylimidazo[1,2-A]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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